2-Fluoro-3-iodo-4-methylbenzonitrile
Overview
Description
2-Fluoro-3-iodo-4-methylbenzonitrile is a chemical compound with the molecular formula C8H5FIN . It has a molecular weight of 261.04 . The compound is typically stored at room temperature and is available in a physical form that ranges from white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5FIN/c1-5-2-3-6(4-11)7(9)8(5)10/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
2-Fluoro-3-iodo-4-methylbenzonitrile is used in various synthesis processes. One such example is the synthesis of 3-fluoro-4-methylbenzonitrile using ortho-toluidine, which is crucial in the development of new pesticides (L. Min, 2006). Additionally, the study of the energetic and structural properties of monofluorobenzonitriles, including 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile, offers insights into their standard molar enthalpies of formation and other thermodynamic properties (M. Ribeiro da Silva et al., 2012).
Spectroscopic and Theoretical Studies
5-Fluoro-2-methylbenzonitrile, a molecule related to this compound, has been analyzed for its vibrational spectra and nonlinear optics (NLO) properties. These studies are important for understanding the molecular structure and potential applications in various fields (A. Kumar & R. Raman, 2017).
Nucleophilic Substitution Studies
Research on meta-halo-3-methylbenzonitrile derivatives, including fluoro-, bromo-, chloro-, and iodo- derivatives, provides valuable information on their reactivity towards aromatic nucleophilic substitution. This is particularly relevant for understanding chemical reactions and potential applications in synthesis (N. Guo et al., 2008).
Liquid Crystal Research
2-Fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitrile, compounds related to this compound, have been studied for their liquid-crystal transition temperatures. These studies are crucial for the development of materials with specific thermal and optical properties (S. Kelly & H. Schad, 1984).
Positron Emission Tomography (PET) Imaging
Compounds such as (4-[18F]fluoro-3-iodobenzyl)guanidine have been investigated as analogues for MIBG in PET imaging. This research is important for medical imaging and diagnostic purposes (G. Vaidyanathan et al., 1994).
Reduction Studies in Liquid Ammonia
Studies on the reduction of aryl halides, including fluorobenzonitriles, by solvated electrons in liquid ammonia provide insights into the chemical behavior and potential applications in reduction reactions (A. Buick et al., 1969).
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas . In case of skin contact, it is advised to wash with plenty of soap and water .
Properties
IUPAC Name |
2-fluoro-3-iodo-4-methylbenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c1-5-2-3-6(4-11)7(9)8(5)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKCLWQMKWGJDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.